molecular formula C8H14O4 B13456994 4-[(2-Methylpropanoyl)oxy]butanoic acid

4-[(2-Methylpropanoyl)oxy]butanoic acid

Katalognummer: B13456994
Molekulargewicht: 174.19 g/mol
InChI-Schlüssel: BTMAMIHAMNDLPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2-Methylpropanoyl)oxy]butanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a carboxyl group (-COOH) and an ester linkage (-COO-)

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methylpropanoyl)oxy]butanoic acid can be achieved through esterification reactions. One common method involves the reaction of butanoic acid with 2-methylpropanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(2-Methylpropanoyl)oxy]butanoic acid can undergo various chemical reactions, including:

    Hydrolysis: The ester linkage can be hydrolyzed in the presence of an acid or base to yield butanoic acid and 2-methylpropanol.

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate to produce corresponding carboxylic acids.

    Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Hydrolysis: Butanoic acid and 2-methylpropanol.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

Wissenschaftliche Forschungsanwendungen

4-[(2-Methylpropanoyl)oxy]butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[(2-Methylpropanoyl)oxy]butanoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the release of butanoic acid and 2-methylpropanol. These products can then participate in further metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Butanoic acid: A simple carboxylic acid with similar functional groups but without the ester linkage.

    2-Methylpropanoyl chloride: A related compound used in the synthesis of esters.

    2-Methylpropanol: An alcohol that can be derived from the hydrolysis of the ester.

Uniqueness

4-[(2-Methylpropanoyl)oxy]butanoic acid is unique due to its specific ester linkage, which imparts distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable in various synthetic and research applications.

Eigenschaften

Molekularformel

C8H14O4

Molekulargewicht

174.19 g/mol

IUPAC-Name

4-(2-methylpropanoyloxy)butanoic acid

InChI

InChI=1S/C8H14O4/c1-6(2)8(11)12-5-3-4-7(9)10/h6H,3-5H2,1-2H3,(H,9,10)

InChI-Schlüssel

BTMAMIHAMNDLPH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)OCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.